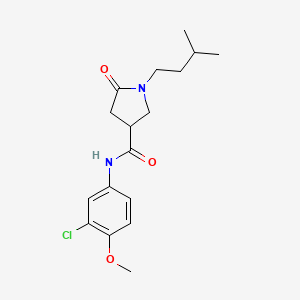

N-(3-chloro-4-methoxyphenyl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC14826286

Molecular Formula: C17H23ClN2O3

Molecular Weight: 338.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H23ClN2O3 |

|---|---|

| Molecular Weight | 338.8 g/mol |

| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C17H23ClN2O3/c1-11(2)6-7-20-10-12(8-16(20)21)17(22)19-13-4-5-15(23-3)14(18)9-13/h4-5,9,11-12H,6-8,10H2,1-3H3,(H,19,22) |

| Standard InChI Key | NTJCYSTZXBFEJT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCN1CC(CC1=O)C(=O)NC2=CC(=C(C=C2)OC)Cl |

Introduction

Chemical Structure and Stereochemical Considerations

The compound’s structure comprises three key components:

-

A 5-oxopyrrolidine ring: A five-membered nitrogen-containing heterocycle with a ketone group at position 5.

-

A 3-methylbutyl (isoamyl) substituent: Attached to the pyrrolidine nitrogen, contributing to lipophilicity .

-

A 3-chloro-4-methoxyphenyl carboxamide group: Linked to the pyrrolidine’s C-3 position, introducing aromatic and electron-withdrawing features.

Stereochemistry and Conformational Analysis

The compound exists as a racemic mixture, indicating equal proportions of both enantiomers . The absence of stereoselective synthesis in reported methods suggests that biological evaluations must account for potential differences in enantiomer activity. Computational modeling reveals that the 3-methylbutyl chain adopts a gauche conformation, minimizing steric clashes with the pyrrolidine ring.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 338.83 g/mol | |

| SMILES | CC(C)CCN1CC(CC1=O)C(Nc1ccc(c(c1)Cl)OC)=O | |

| logP (Partition Coefficient) | 2.61 | |

| Hydrogen Bond Acceptors | 5 | |

| Polar Surface Area | 48.4 Ų |

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis involves a multi-step sequence:

-

Pyrrolidine Ring Formation: Michael addition of nitroalkanes to 4-oxo-2-enoates generates enantiomerically enriched pyrrolidine precursors .

-

Carboxamide Coupling: Reaction of pyrrolidine-3-carboxylic acid derivatives with 3-chloro-4-methoxyaniline using carbodiimide-based coupling agents (e.g., DCC/DMAP).

-

N-Alkylation: Introduction of the 3-methylbutyl group via alkylation of the pyrrolidine nitrogen.

Key Reaction:

Challenges and Optimizations

-

Racemization: Non-stereoselective steps lead to racemic mixtures, necessitating chiral resolution for enantiopure studies .

-

Yield Improvement: Microtiter plate-based parallel synthesis and in situ screening have enhanced efficiency in analogous pyrrolidine carboxamides .

Physicochemical Properties and Drug-Likeness

Solubility and Permeability

-

logSw (Water Solubility): -3.43, indicating poor aqueous solubility .

-

logD (Distribution Coefficient): 2.61 at physiological pH, reflecting moderate lipophilicity .

-

Permeability: Polar surface area (48.4 Ų) suggests moderate cell membrane penetration, aligning with Rule of Five guidelines .

Stability Profiling

-

Hydrolytic Stability: The carboxamide bond resists hydrolysis under physiological conditions, but acidic/basic environments may cleave it.

-

Oxidative Sensitivity: The pyrrolidine ketone is susceptible to reduction, potentially forming secondary alcohols .

| Compound | Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| N-(3-Chloro-4-methoxyphenyl)-... | InhA (Hypothetical) | Pending | |

| Triclosan | Enoyl-ACP Reductase | 0.2 μM | |

| Genz-10850 | InhA | 1.5 μM |

Anticancer Activity

Pyrrolidine carboxamides with aryl substituents demonstrate pro-apoptotic effects in hepatocellular carcinoma (HCC) via PKCδ activation . While direct evidence for this compound is lacking, its structural similarity to OSU-2S analogs suggests potential utility in oncology .

Comparative Analysis with Structural Analogs

Analog 1: 1-(3-Chloro-4-Methoxyphenyl)-5-Oxopyrrolidine-3-Carboxylic Acid

Analog 2: N-(4-Fluorophenyl)Acetamide

-

Difference: Fluorine substitution instead of chlorine; simpler structure.

-

Bioactivity: Exhibits analgesic properties but lower antimicrobial potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume